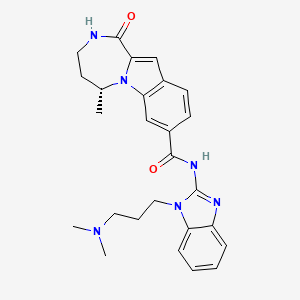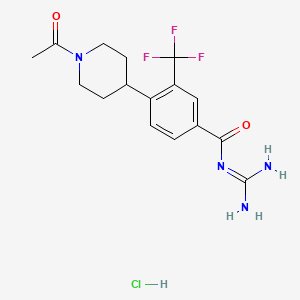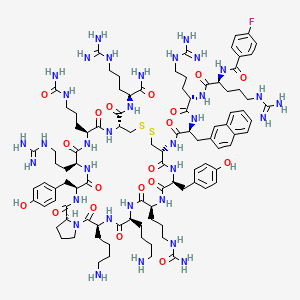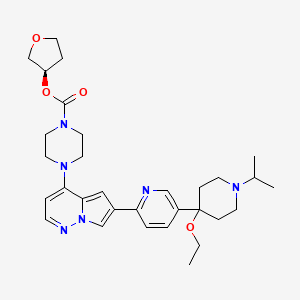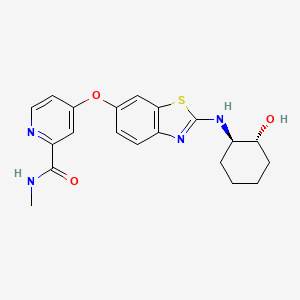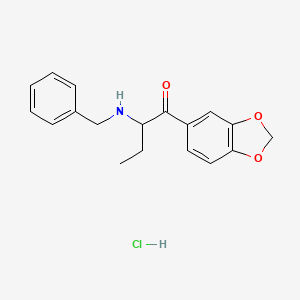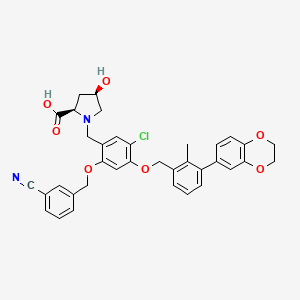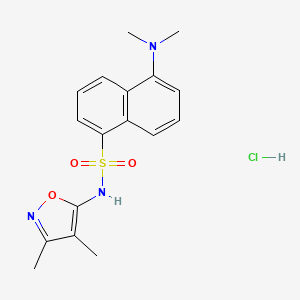![molecular formula C24H24Cl2N6O4 B606281 5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one CAS No. 1492631-88-5](/img/structure/B606281.png)
5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-986034 is a chemical compound with the molecular formula C24H24Cl2N6O4 and a molecular weight of 531.39 g/mol . It is a GPR119 agonist, which means it activates the GPR119 receptor, a protein involved in glucose metabolism and insulin secretion . This compound is primarily used for research purposes and is available in a purity of ≥98% as determined by high-performance liquid chromatography (HPLC) .
Preparation Methods
The synthesis of BMS-986034 involves multiple steps, including the formation of various intermediates. The synthetic route typically starts with the preparation of the pyridine and pyrimidine rings, followed by their functionalization and coupling . The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired chemical transformations . Industrial production methods may involve scaling up these laboratory procedures while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
BMS-986034 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
BMS-986034 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry to study the behavior of GPR119 agonists.
Biology: It is used in cell-based assays to investigate the role of GPR119 in glucose metabolism and insulin secretion.
Medicine: It is studied for its potential therapeutic effects in treating metabolic disorders like diabetes.
Industry: It is used in the development of new drugs targeting the GPR119 receptor.
Mechanism of Action
BMS-986034 exerts its effects by binding to and activating the GPR119 receptor. This activation triggers a cascade of intracellular signaling pathways that ultimately lead to the secretion of insulin and the regulation of glucose levels in the blood . The molecular targets involved in this process include various proteins and enzymes that are part of the GPR119 signaling pathway .
Comparison with Similar Compounds
BMS-986034 is unique compared to other GPR119 agonists due to its specific chemical structure and high purity. Similar compounds include:
AR231453: Another GPR119 agonist with a different chemical structure.
MBX-2982: A GPR119 agonist studied for its potential in treating type 2 diabetes.
GSK1292263: A GPR119 agonist with a distinct mechanism of action.
These compounds share the common feature of targeting the GPR119 receptor but differ in their chemical structures, potencies, and specific applications .
Properties
CAS No. |
1492631-88-5 |
|---|---|
Molecular Formula |
C24H24Cl2N6O4 |
Molecular Weight |
531.39 |
IUPAC Name |
5-chloro-4-[1-(5-chloropyrimidin-2-yl)piperidin-4-yl]oxy-1-[5-[(3R)-3-hydroxy-2-oxopyrrolidin-1-yl]-6-methylpyridin-2-yl]pyridin-2-one |
InChI |
InChI=1S/C24H24Cl2N6O4/c1-14-18(31-9-6-19(33)23(31)35)2-3-21(29-14)32-13-17(26)20(10-22(32)34)36-16-4-7-30(8-5-16)24-27-11-15(25)12-28-24/h2-3,10-13,16,19,33H,4-9H2,1H3/t19-/m1/s1 |
InChI Key |
ZDNJKGWFPVYMHU-LJQANCHMSA-N |
SMILES |
CC1=C(C=CC(=N1)N2C=C(C(=CC2=O)OC3CCN(CC3)C4=NC=C(C=N4)Cl)Cl)N5CCC(C5=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-986034; BMS 986034; BMS986034; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


